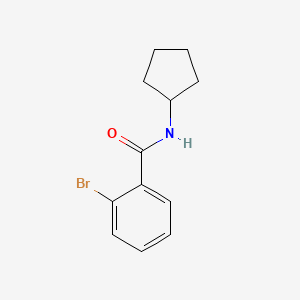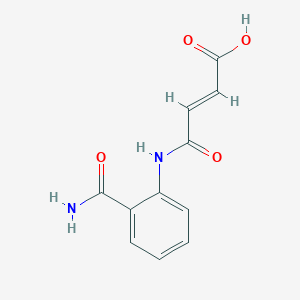
2-Bromo-n,n-diethylacetamide
Vue d'ensemble
Description
2-Bromo-n,n-diethylacetamide is a chemical compound with the molecular formula C6H12BrNO. It is an amide derivative that contains a bromine atom attached to the carbonyl carbon. This compound is known for its use in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-n,n-diethylacetamide can be synthesized through several methods. One common synthetic route involves the bromination of n,n-diethylacetamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-n,n-diethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of substituted amides.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted amides, such as n,n-diethylacetamide derivatives.
Reduction: Alcohols, specifically 2-bromo-n,n-diethyl ethanol.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-n,n-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various amide derivatives.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-n,n-diethylacetamide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its amide functional group .
Comparaison Avec Des Composés Similaires
2-Bromo-n,n-diethylacetamide can be compared with other similar compounds, such as:
2-Bromo-n,n-dimethylacetamide: This compound has a similar structure but with methyl groups instead of ethyl groups. It exhibits similar reactivity but may have different physical properties due to the smaller alkyl groups.
2-Chloro-n,n-diethylacetamide: This compound has a chlorine atom instead of a bromine atom. It undergoes similar reactions but may have different reactivity and selectivity due to the different halogen.
2-Hydroxy-n,n-diethylacetamide: This compound has a hydroxyl group instead of a bromine atom.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable reagent in various synthetic and research processes
Propriétés
IUPAC Name |
2-bromo-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPENNQGSGOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280012 | |
| Record name | 2-bromo-n,n-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-01-5 | |
| Record name | 2430-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)




![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


